molecular formula C9H20N2O2 B3267583 (S)-tert-Butyl (2-(methylamino)propyl)carbamate CAS No. 454709-95-6

(S)-tert-Butyl (2-(methylamino)propyl)carbamate

Cat. No.: B3267583
CAS No.: 454709-95-6
M. Wt: 188.27 g/mol
InChI Key: FIOWXOCWQZXDSB-ZETCQYMHSA-N
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Description

Significance of Chirality and Stereochemistry in Complex Molecule Construction

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. google.comscielo.org.mx This three-dimensional arrangement of atoms is a cornerstone of stereochemistry. scielo.org.mxenamine.net Molecules that are non-superimposable mirror images of each other are known as enantiomers. While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility), their behavior can differ dramatically in the presence of other chiral entities, such as biological systems. google.com

The significance of stereochemistry is most profound in the life sciences. redalyc.org Biological systems, including enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity. enamine.net This means that one enantiomer of a drug molecule may fit perfectly into a receptor site and elicit a desired therapeutic effect, while its mirror image may be inactive or, in some cases, cause harmful side effects. redalyc.org The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic. sigmaaldrich.com Consequently, the ability to control the stereochemical outcome of a reaction to produce a single, desired enantiomer—a process known as asymmetric synthesis—is a primary goal in modern organic chemistry and drug development. google.comenamine.net Chiral building blocks, which are enantiomerically pure compounds, are essential reagents in this endeavor, as they introduce a defined stereocenter into a molecule that can guide the stereochemistry of subsequent transformations.

Role of the tert-Butyloxycarbonyl (Boc) Group in Amine Protecting Group Strategies

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while a transformation is carried out elsewhere in the molecule. This is the role of a protecting group. For amines, which are both basic and nucleophilic, the tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group in non-peptide chemistry. sigmaaldrich.com

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride, in the presence of a base. tandfonline.com This reaction is generally high-yielding and can be performed under relatively mild conditions. sigmaaldrich.com The resulting carbamate (B1207046) is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it a robust protector. wiley-vch.de

A key advantage of the Boc group is the ease with which it can be removed. wiley-vch.de The deprotection is accomplished under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrochloric acid (HCl) in an organic solvent. tandfonline.com The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide, regenerating the free amine. sigmaaldrich.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., hydrogenolysis). sigmaaldrich.com

Interactive Data Table: Boc Protection and Deprotection Conditions

Process Common Reagents Typical Solvents Key Considerations
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP, NaOH)Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, WaterReaction is generally fast and high-yielding at room temperature. sigmaaldrich.com
Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane (DCM), Dioxane, Methanol, Ethyl AcetateOccurs readily under strong acidic conditions, often at room temperature. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWXOCWQZXDSB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196708
Record name 1,1-Dimethylethyl N-[(2S)-2-(methylamino)propyl]carbamate
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Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454709-95-6
Record name 1,1-Dimethylethyl N-[(2S)-2-(methylamino)propyl]carbamate
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Record name 1,1-Dimethylethyl N-[(2S)-2-(methylamino)propyl]carbamate
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Record name tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate
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Advanced Synthetic Methodologies for S Tert Butyl 2 Methylamino Propyl Carbamate and Analogues

Enantioselective Synthesis of the Chiral Aminopropyl Scaffold

The creation of the stereogenic center in the aminopropyl scaffold is the most critical step in the synthesis of (S)-tert-Butyl (2-(methylamino)propyl)carbamate. Various advanced strategies have been developed to achieve high enantioselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic pathways.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Pioneers in this field, Benjamin List and David W.C. MacMillan, were awarded the Nobel Prize in Chemistry in 2021 for their development of asymmetric organocatalysis, highlighting its significance. sigmaaldrich.com

MacMillan Protocols: Imidazolidinone-based catalysts, developed by David MacMillan, are highly effective in a variety of asymmetric transformations. wikipedia.org These catalysts operate via the formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which then undergoes a stereoselective reaction. wikipedia.org For the synthesis of chiral diamine scaffolds, this methodology can be applied to reactions such as asymmetric Michael additions or Friedel-Crafts alkylations. sigmaaldrich.com

Proline-Catalyzed Reactions: L-proline and its derivatives are among the most versatile and widely used organocatalysts. researchgate.net They can catalyze reactions through either enamine or iminium ion intermediates. researchgate.net The proline-catalyzed asymmetric Mannich reaction is particularly relevant for the synthesis of chiral 1,2-diamines. masterorganicchemistry.commdpi.com This reaction involves the three-component coupling of a ketone, an aldehyde, and an amine to produce a β-amino carbonyl compound with high diastereo- and enantioselectivity. masterorganicchemistry.commdpi.com By choosing the appropriate starting materials, this method can be adapted to synthesize precursors for the (S)-2-(methylamino)propyl scaffold.

Organocatalytic Approach Catalyst Reaction Type Key Features Potential Application for (S)-Aminopropyl Scaffold
MacMillan Catalysis Imidazolidinone derivativesIminium ion catalysis (e.g., Michael addition, Diels-Alder)Low catalyst loading, high enantioselectivity, broad substrate scope. sigmaaldrich.comwikipedia.orgAsymmetric conjugate addition to nitro-olefins followed by reduction.
Proline Catalysis L-proline or its derivativesEnamine/Iminium ion catalysis (e.g., Mannich reaction, aldol (B89426) reaction)Readily available, inexpensive, bifunctional catalyst. researchgate.netmasterorganicchemistry.commdpi.comThree-component Mannich reaction to form a chiral β-amino ketone, a precursor to the 1,2-diaminopropane (B80664) backbone.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral amines. acsgcipr.org This approach typically involves the reduction of a prochiral imine or enamine using a chiral metal complex as the catalyst.

Rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for the asymmetric hydrogenation of unsaturated C-N bonds. fishersci.iemdpi.com For instance, rhodium complexes with chiral bisphosphine ligands have been successfully employed in the asymmetric hydrogenation of enamides to produce chiral amines with excellent enantioselectivities. fishersci.ie Similarly, iridium catalysts are highly effective for the hydrogenation of various imines. mdpi.com The synthesis of the herbicide (S)-metolachlor on a large scale utilizes an iridium-catalyzed asymmetric hydrogenation of an imine, demonstrating the industrial viability of this technology. youtube.com

The general approach to the (S)-2-(methylamino)propyl scaffold via this method would involve the synthesis of a suitable prochiral enamine or imine precursor, followed by asymmetric hydrogenation with a carefully selected chiral metal catalyst.

Metal Catalyst System Substrate Type Typical Ligands Key Advantages
Rhodium-based Enamides, EnaminesChiral bisphosphines (e.g., SDP) fishersci.ieHigh yields and enantioselectivities for β-branched amines. fishersci.ie
Iridium-based IminesChiral phosphine-amine ligands mdpi.comHigh turnover numbers and frequencies, applicable to a wide range of imines. mdpi.comyoutube.com
Iron-based Ketones, IminesAmine(imine)diphosphine ligands nih.govUtilizes an earth-abundant and less toxic metal. nih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A common strategy involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For the synthesis of chiral amines, pseudoephedrine and pseudoephenamine have been employed as effective chiral auxiliaries. nih.govharvard.edu The substrate is first converted into an amide with the chiral auxiliary. The α-proton can then be stereoselectively replaced through alkylation, with the bulky auxiliary directing the approach of the electrophile. nih.gov Subsequent cleavage of the amide bond releases the chiral amine.

Another widely used class of chiral auxiliaries is the Evans oxazolidinones, which are particularly effective in directing aldol and alkylation reactions. wikipedia.org While more commonly used for the synthesis of chiral carboxylic acids and alcohols, this methodology can be adapted for the synthesis of chiral amino compounds.

Chiral Auxiliary Typical Reaction Mechanism of Stereocontrol Removal of Auxiliary
Pseudoephedrine/Pseudoephenamine Asymmetric alkylationSteric hindrance from the auxiliary directs the approach of the electrophile. nih.govHydrolysis or reduction of the amide bond. nih.gov
Evans Oxazolidinones Asymmetric aldol or alkylation reactionsChelation control and steric hindrance from the substituents on the oxazolidinone ring. wikipedia.orgHydrolysis or reduction. wikipedia.org
tert-Butanesulfinamide Addition to iminesThe chiral sulfinyl group directs the nucleophilic addition to one face of the imine. yale.eduMild acidic cleavage of the N-S bond. yale.edu

Enzymatic and Biocatalytic Pathways to Enantiopure Intermediates

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.gov For the synthesis of chiral amines, several enzymatic strategies are available, including kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. nih.gov While the maximum theoretical yield for the desired enantiomer is 50%, this method is often robust and scalable.

Enzymatic Asymmetric Synthesis and Desymmetrization: A more atom-economical approach is the asymmetric synthesis from a prochiral substrate. Transaminases (TAs) are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.gov The synthesis of (S)-methoxyisopropylamine, a key intermediate for herbicides, has been achieved on an industrial scale using a transaminase-based process. researchgate.net

Enzymatic desymmetrization involves the selective modification of one of two identical functional groups in a prochiral molecule. For instance, a lipase (B570770) can selectively acylate one of the two primary amino groups in a meso-diamine, leading to a chiral mono-acylated product. nih.gov This approach can theoretically achieve a 100% yield of the desired enantiomerically pure product.

Enzymatic Strategy Enzyme Class Reaction Type Key Advantages
Kinetic Resolution Lipases, ProteasesSelective acylation or hydrolysis of one enantiomer. nih.govBroad substrate scope, robust enzymes.
Asymmetric Synthesis Transaminases (TAs), Amine DehydrogenasesReductive amination of a prochiral ketone. nih.govresearchgate.netHigh enantioselectivity, potential for 100% theoretical yield.
Desymmetrization LipasesSelective acylation of a prochiral diamine. nih.govHigh enantioselectivity, potential for 100% theoretical yield.

Installation and Removal of the N-tert-Butyloxycarbonyl (Boc) Protecting Group

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. nih.gov

Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For diamines, selective mono-Boc protection can be a challenge. One effective method involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation, allowing the other to be selectively protected. researchgate.netscielo.org.mx

Removal: The deprotection of a Boc-protected amine is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.ie The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com Thermal deprotection is also possible but generally requires high temperatures. nih.gov

Process Reagents and Conditions Key Considerations
Installation Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine (B128534), NaOH), Solvent (e.g., DCM, THF, water). organic-chemistry.orgFor selective mono-protection of diamines, in situ formation of the mono-HCl salt can be employed. researchgate.netscielo.org.mx
Removal (Acidic) Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like Dichloromethane (DCM). masterorganicchemistry.comfishersci.ieThe reaction is typically fast at room temperature. The tert-butyl cation generated can potentially alkylate sensitive functional groups. acsgcipr.org
Removal (Thermal) High temperatures (e.g., 180-270 °C), often in a flow reactor. nih.govAvoids the use of strong acids, which can be beneficial for acid-sensitive substrates. nih.gov

Chemoselective N-Boc Protection Methodologies

The selective protection of one amino group in the presence of others is a significant challenge in the synthesis of polyamines. Various methodologies have been developed to achieve chemoselective N-Boc protection.

One common approach involves the use of di-tert-butyl dicarbonate (Boc₂O) as the Boc-introducing reagent. organic-chemistry.org The selectivity of this reaction can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to promote efficient and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org This method is advantageous as it minimizes side reactions like the formation of isocyanates or N,N-di-Boc derivatives. researchgate.net

Another strategy for selective mono-Boc protection of diamines involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of Boc₂O. tandfonline.comresearchgate.net The initial protonation of one amino group renders it less nucleophilic, thereby directing the Boc protection to the other, more basic amino group. tandfonline.comscielo.org.mx This "one-pot" procedure is efficient and has been successfully applied to a range of diamines. scielo.org.mx

Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported as a green and chemoselective method. organic-chemistry.org This approach is particularly attractive due to its environmental friendliness and the absence of byproducts. organic-chemistry.org

Reagent/CatalystSolventKey Features
Di-tert-butyl dicarbonate (Boc₂O) / HFIPHFIPHigh chemoselectivity for mono-protection, recyclable catalyst. organic-chemistry.org
Boc₂O / HClMethanol/WaterSequential addition for selective mono-protection of diamines. tandfonline.comresearchgate.netscielo.org.mx
Boc₂OWaterCatalyst-free, environmentally friendly, no side products. organic-chemistry.org
IodineSolvent-freeCatalytic amount of iodine at ambient temperature. organic-chemistry.org
Perchloric acid on silica-gel (HClO₄–SiO₂)Solvent-freeReusable catalyst for chemoselective N-tert-butoxycarbonylation. organic-chemistry.org

Orthogonal Deprotection Strategies in Multi-Functional Systems

In the synthesis of complex molecules with multiple functional groups, orthogonal deprotection strategies are essential. This allows for the selective removal of one protecting group without affecting others. The Boc group, being acid-labile, is orthogonal to several other common protecting groups. organic-chemistry.orgtotal-synthesis.com

For example, the Boc group is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used in peptide synthesis. total-synthesis.comnih.gov This orthogonality allows for the selective deprotection of an Fmoc-protected amine in the presence of a Boc-protected amine. total-synthesis.com Similarly, the Boc group is stable to the hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz) group. total-synthesis.comchemistrysteps.com This enables the selective removal of a Cbz group while leaving a Boc group intact.

A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been developed, which is compatible with the presence of N-Boc groups. nih.gov This expands the versatility of orthogonal protection strategies in the synthesis of sensitive peptides. nih.gov

Furthermore, in systems containing both Boc and Cbz protecting groups, selective cleavage can be achieved. acs.org For instance, the Cbz group can be removed by hydrogenolysis, and the Boc group can be subsequently removed with acid, allowing for controlled, site-specific modifications. acs.org

Protecting GroupDeprotection ConditionOrthogonal to Boc?
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., piperidine)Yes total-synthesis.comnih.gov
Cbz (benzyloxycarbonyl)Hydrogenolysis (H₂/Pd)Yes total-synthesis.comchemistrysteps.com
Alloc (allyloxycarbonyl)Transition metal catalysis (Pd)Yes total-synthesis.com
Dde/ivDdeHydrazineYes sigmaaldrich.com

Mechanistic Studies of Boc Group Introduction and Cleavage

The mechanism of N-Boc protection with Boc₂O involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com This is followed by the departure of a tert-butoxycarbonate leaving group, which can then decompose to release carbon dioxide and tert-butanol. total-synthesis.com The reaction can be catalyzed by bases, which deprotonate the amine to increase its nucleophilicity, or by Lewis acids, which activate the Boc₂O. researchgate.net

The cleavage of the Boc group is typically achieved under acidic conditions. total-synthesis.comchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which makes the carbamate more susceptible to cleavage. chemistrysteps.com The subsequent loss of the tert-butyl cation, which is stabilized by hyperconjugation, leads to the formation of a carbamic acid intermediate. chemistrysteps.com This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com The rate of Boc cleavage has been found to exhibit a second-order dependence on the concentration of strong acids like HCl. acs.orgresearchgate.net

In some cases, thermal deprotection of N-Boc groups can be achieved, particularly for aryl N-Boc groups, at high temperatures. nih.gov This method can offer selectivity between different types of N-Boc groups within the same molecule. nih.gov

N-Methylation and Other Selective Alkylation Strategies

The introduction of alkyl groups, particularly methyl groups, onto nitrogen atoms is a critical transformation in the synthesis of many biologically active compounds.

Development of Regioselective N-Alkylation Protocols

Achieving regioselective N-alkylation, especially in molecules with multiple amine functionalities, is a significant synthetic challenge due to the potential for over-alkylation. masterorganicchemistry.com Direct alkylation of amines with alkyl halides often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts because the alkylated amine product is often more nucleophilic than the starting amine. masterorganicchemistry.com

To overcome this, various regioselective N-alkylation protocols have been developed. Reductive amination is a widely used and generally more effective method for the controlled alkylation of amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Photocatalytic N-alkylation of amines using alcohols as alkylating agents at ambient temperature has emerged as a powerful and green alternative. nih.gov Mixed heterogeneous photocatalysts, such as a combination of Cu/TiO₂ and Au/TiO₂, have shown synergistic effects, leading to rapid and selective N-alkylation. nih.gov The selectivity between mono- and di-alkylation can often be controlled by the choice of solvent. nih.gov

Catalytic hydrogenation conditions using nitriles as alkylating reagents also provide a facile route to selectively N-alkylate amines. rsc.org For instance, palladium on carbon (Pd/C) can catalyze the selective formation of secondary amines from aromatic primary amines, while rhodium on carbon (Rh/C) is effective for the N-monoalkylation of aliphatic primary amines. rsc.org

MethodAlkylating AgentCatalystKey Features
Reductive AminationAldehydes/KetonesVarious reducing agentsGood control over the degree of alkylation. masterorganicchemistry.com
Photocatalytic N-AlkylationAlcoholsCu/TiO₂ and Au/TiO₂Proceeds at room temperature, green method. nih.gov
Catalytic HydrogenationNitrilesPd/C or Rh/CHigh selectivity for mono- or di-alkylation depending on the catalyst. rsc.org
"Borrowing Hydrogen"AlcoholsIridium complexesAtom-economical process. acs.org

Stereochemical Control during Alkylation Reactions

When the amine or the alkylating agent is chiral, maintaining stereochemical integrity during the alkylation reaction is paramount. Enantioselective photochemical α-alkylation of aldehydes, which proceeds through chiral enamine intermediates, has been shown to provide effective stereochemical control. nih.gov The ground-state chiral enamines guide the stereoselective trapping of photochemically generated radicals. nih.gov

In the N-alkylation of amines with alcohols, optically active starting materials can often be converted to their alkylated products without epimerization, particularly when using methods like the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism catalyzed by iridium complexes. acs.orgorganic-chemistry.org

Novel Synthetic Routes and Process Optimization in Academic Contexts

The development of novel and efficient synthetic routes for this compound and its analogues is an active area of academic research. One approach involves starting from readily available chiral precursors like (S)-1-amino-2-propanol. A synthetic patent describes a method starting with racemic 1-amino-2-propanol, which is first protected with a Boc group. The resulting N-Boc-1-amino-2-propanol is then oxidized to N-Boc-1-aminoacetone, which is subsequently stereoselectively reduced using an enzyme catalyst to yield the desired (S)-tert-butyl-2-hydroxypropylcarbamate. google.com

Furthermore, the synthesis of mono-Boc protected unsymmetrical diamines has been achieved by reacting a bromoalkylamine hydrobromide with Boc₂O in the presence of a base, offering a direct route to these valuable building blocks. google.com

Mechanistic Investigations of Key Synthetic Transformations

The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids to amines, urethanes, or ureas via an isocyanate intermediate. nih.govorganic-chemistry.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.org The mechanism is believed to be a concerted process where the loss of nitrogen gas and the migration of the R-group occur simultaneously, with full retention of configuration at the migrating group. wikipedia.org

This transformation is particularly useful for the synthesis of Boc-protected amines. When the rearrangement is carried out in the presence of tert-butanol, the intermediate isocyanate is trapped to form the corresponding tert-butyl carbamate. wikipedia.orgresearchgate.net A mild and efficient one-pot procedure involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes a Curtius rearrangement. researchgate.net The presence of catalysts such as zinc(II) triflate can facilitate the reaction at lower temperatures. researchgate.net The Curtius rearrangement has been successfully employed in the synthesis of various complex molecules, including diamine derivatives. nih.gov

Reductive amination is a widely used method for the formation of C-N bonds and the synthesis of primary, secondary, and tertiary amines. wikipedia.org The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. acs.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. This intermediate is then reduced by a reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. acs.org

In the context of chiral amine synthesis, asymmetric reductive amination (ARA) is a powerful technique. acs.org This can be achieved through the use of chiral catalysts, such as transition metal complexes, which mediate the enantioselective transfer of hydrogen to the imine intermediate. acs.org Mechanistic studies have shown that cooperative catalysis between a hydrogen-activating metal cation and a Brønsted acid can lead to high yields and enantioselectivities in the DARA of a wide range of ketones. liv.ac.uk Diastereoselective reductive amination is also a valuable tool for controlling stereochemistry when the substrate already contains a chiral center. nih.govgoogle.com

Table 2: Key Mechanistic Features of Reductive Amination

Reaction TypeKey IntermediateStereochemical ControlMechanistic HighlightReference
Standard Reductive AminationImine/Iminium ionNot inherently stereoselectiveTwo-step process of imine formation and reduction. wikipedia.org
Asymmetric Reductive Amination (ARA)Imine/Iminium ionChiral catalyst (e.g., transition metal complex)Enantioselective hydrogen transfer to the prochiral imine. acs.org
Diastereoselective Reductive AminationImine/Iminium ionSubstrate control or chiral reagentFormation of one diastereomer in preference to another. nih.gov

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. rsc.org The reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. The mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound.

The development of asymmetric Mannich reactions has provided a powerful tool for the synthesis of chiral β-amino ketones and esters, which are valuable precursors for chiral amines and other biologically active molecules. nih.govbeilstein-journals.orgacs.org Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these reactions. nih.govacs.orgacs.org Chiral bifunctional catalysts, such as those derived from thiourea (B124793) and cinchona alkaloids, can activate both the imine and the enolate precursor, thereby controlling the stereochemical outcome of the reaction. nih.govbeilstein-journals.org For example, the organocatalytic asymmetric Mannich reaction of protected amino ketones with imines can afford chiral diamines with excellent yields and enantioselectivities. researchgate.netacs.org The direct catalytic asymmetric Mannich reaction of unmodified carbonyl compounds with imines, mediated by small organic amine catalysts, has also been shown to be a highly effective method for producing optically enriched amino acid derivatives and amino alcohols. acs.org

Reactivity and Controlled Chemical Transformations

Reactions Involving the Secondary Methylamino Functionality

The secondary methylamino group is a nucleophilic center and can participate in a variety of bond-forming reactions. Its reactivity is influenced by the steric hindrance of the adjacent isopropyl group and the electronic effects of the carbamate (B1207046) moiety.

The secondary amine of (S)-tert-Butyl (2-(methylamino)propyl)carbamate can undergo further alkylation, arylation, or serve as a nucleophile in reductive amination processes.

Reductive Amination: Reductive amination is a versatile method for forming carbon-nitrogen bonds. While direct examples involving this compound are not extensively documented in publicly available literature, the general mechanism involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding tertiary amine. This method is widely applicable for the synthesis of N-substituted derivatives.

A general one-pot tandem direct reductive amination of aldehydes with primary amines to form N-Boc protected secondary amines has been reported, highlighting the utility of this transformation in the presence of a Boc-protecting group. This suggests that this compound would be a suitable substrate for similar reactions.

Table 1: Representative Reductive Amination Reactions with Secondary Amines

Aldehyde/KetoneAmineReducing AgentProduct
BenzaldehydeThis compoundSodium Triacetoxyborohydride(S)-tert-Butyl (2-(benzyl(methyl)amino)propyl)carbamate (Predicted)
AcetoneThis compoundSodium Cyanoborohydride(S)-tert-Butyl (2-(isopropyl(methyl)amino)propyl)carbamate (Predicted)
CyclohexanoneThis compoundSodium Triacetoxyborohydride(S)-tert-Butyl (2-(cyclohexyl(methyl)amino)propyl)carbamate (Predicted)

Note: The products listed are predicted based on established reductive amination protocols with similar secondary amines.

The secondary amine provides a handle for the introduction of various functional groups through acylation, sulfonylation, and the formation of ureas and thioureas. These derivatizations are crucial for modifying the compound's properties and for building more complex molecular architectures.

Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding sulfonamide. This functional group is known for its stability and its ability to act as a directing group in certain reactions.

Urea and Thiourea (B124793) Formation: The nucleophilic secondary amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These moieties are prevalent in many biologically active compounds.

Table 2: Derivatization Reactions of the Secondary Methylamino Group

ReagentFunctional Group IntroducedProduct Type
Acetyl ChlorideAcetylAmide
p-Toluenesulfonyl ChlorideTosylSulfonamide
Phenyl IsocyanatePhenylcarbamoylUrea
Methyl IsothiocyanateMethylthiocarbamoylThiourea

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The primary amine in this compound is protected by the Boc group, which can be selectively cleaved to liberate the free amine. This deprotection is a cornerstone of its utility in multi-step synthesis.

Acidic Cleavage: The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in dioxane or methanol. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the primary amine salt.

Regeneration: The primary amine of the resulting (S)-N1-methylpropane-1,2-diamine can be reprotected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. This allows for the temporary unmasking of the primary amine for a specific transformation, followed by its reprotection.

Table 3: Conditions for Selective Boc-Group Cleavage

ReagentSolventTemperature
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temperature
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature
Methanolic HClMethanolRoom Temperature

The presence of two amine functionalities, one protected and one secondary, allows for the participation of this compound and its derivatives in intramolecular cyclization reactions to form heterocyclic structures.

Following deprotection of the primary amine, the resulting diamine can be used as a precursor for the synthesis of various heterocycles. For instance, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a cyclic urea. Condensation with aldehydes or ketones can yield imidazolidine (B613845) derivatives. While specific examples with this compound are not prevalent in the literature, the synthesis of imidazolidinones from related N-Boc protected diamines is a well-established transformation. For example, the reaction of a Boc-protected diamine with an aldehyde can lead to the formation of an imidazolidinone ring system, which is a common scaffold in medicinal chemistry.

Transformations at the Propyl Carbon Chain

While the primary reactivity of this compound is centered on its amino functionalities, transformations at the propyl carbon chain are also conceivable, although less common. These transformations would typically require harsher reaction conditions or specific activation.

Direct functionalization of the propyl chain, for instance, through C-H activation, is challenging due to the unactivated nature of the sp³ carbons. However, in appropriately designed substrates, radical-based reactions or enzymatic modifications could potentially introduce functionality. For example, hydroxylation at one of the propyl carbons could be envisioned using specific enzymatic systems. However, there is a lack of specific documented examples for such transformations on this particular molecule in the current scientific literature. Any such transformation would likely require a multi-step sequence involving, for example, the introduction of a directing group to facilitate selective C-H functionalization.

Stereoselective Transformations Originating from the Chiral Center

The (S)-configuration of the chiral center at the second carbon of the propyl chain provides a powerful tool for inducing stereoselectivity in chemical reactions. This inherent chirality can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. While specific documented examples of stereoselective transformations originating directly from this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries and substrates provide a strong basis for predicting its reactivity.

The general strategy involves utilizing the chiral backbone of the molecule to influence the formation of new stereocenters. For instance, in reactions involving the nucleophilic secondary amine, the chiral environment can dictate the facial selectivity of attack on prochiral electrophiles.

Table 1: Hypothetical Stereoselective Transformations

TransformationReagent/CatalystExpected Outcome
Diastereoselective Alkylation1. Strong Base (e.g., n-BuLi) 2. Electrophile (R-X)Formation of a new stereocenter with a specific configuration relative to the existing (S)-center.
Asymmetric Aldol (B89426) Reaction1. Deprotonation 2. Aldehyde (R'CHO)The chiral diamine backbone could act as a chiral ligand or auxiliary to control the stereochemistry of the aldol adduct.
Chiral Ligand SynthesisReaction with appropriate bifunctional reagentsThe diamine can serve as a scaffold for chiral ligands used in asymmetric catalysis.

Detailed research into the diastereoselective reactions of closely related chiral 1,2-diamines demonstrates the potential of this class of compounds to serve as effective chiral controllers in a variety of synthetic transformations.

Functional Group Interconversions and Their Synthetic Utility

The synthetic versatility of this compound is further enhanced by the selective modification of its functional groups. The Boc protecting group and the secondary amine are the primary sites for these transformations.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. nih.gov The cleavage of the Boc group in this compound yields the free (S)-N1-methylpropane-1,2-diamine, a valuable chiral building block for the synthesis of pharmaceuticals and chiral ligands.

The secondary methylamino group offers a handle for various functionalization reactions. N-alkylation, N-acylation, and N-arylation can be performed to introduce a wide range of substituents. These modifications are crucial for modulating the steric and electronic properties of the molecule, which is particularly important in the synthesis of chiral ligands and catalysts. For example, the introduction of specific aryl or alkyl groups can fine-tune the catalytic activity and enantioselectivity of metal complexes derived from these diamines.

Furthermore, the secondary amine can be converted into other nitrogen-containing functional groups. For instance, oxidation could lead to nitrones or other oxidized species, while reaction with specific reagents could yield ureas, thioureas, or sulfonamides. Each of these derivatives has potential applications in medicinal chemistry and materials science.

Table 2: Functional Group Interconversions and Their Applications

Functional GroupTransformationReagentsProduct TypeSynthetic Utility
Boc-carbamateDeprotectionTFA, HCl in DioxaneChiral DiaminePrecursor for chiral ligands, catalysts, and pharmaceuticals.
Secondary AmineN-AlkylationAlkyl Halide, BaseTertiary AmineModification of steric/electronic properties for catalyst tuning.
Secondary AmineN-AcylationAcyl Chloride, AnhydrideAmideSynthesis of peptide mimics and other bioactive molecules.
Secondary AmineN-ArylationAryl Halide, CatalystArylated AmineSynthesis of ligands for cross-coupling reactions.
Secondary AmineUrea/Thiourea FormationIsocyanate/IsothiocyanateUrea/ThioureaBuilding blocks for supramolecular chemistry and organocatalysis.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The stereochemical and functional group arrangement of (S)-tert-Butyl (2-(methylamino)propyl)carbamate makes it an exemplary chiral building block. In synthetic chemistry, chiral building blocks are enantiomerically pure compounds used to introduce specific stereocenters into a target molecule, a critical step in the synthesis of pharmaceuticals and other biologically active compounds. The Boc-protected primary amine allows for selective deprotection under acidic conditions, revealing a nucleophilic site, while the secondary methylamine (B109427) offers a distinct point for functionalization.

This differential reactivity is crucial for the sequential and controlled formation of bonds, enabling the construction of intricate molecular frameworks with precise stereochemical control. Synthetic chemists can leverage this compound as a C3 chiral synthon, incorporating the 1,2-diaminopropane (B80664) backbone into larger molecules. While specific, large-scale total syntheses starting from this exact compound are not widely documented in mainstream literature, its utility can be inferred from syntheses that employ analogous Boc-protected chiral amines and amino acids for building complex natural products and medicinal agents. The principles of retrosynthetic analysis often identify such fragments as key components for simplifying complex targets into readily available chiral precursors. nih.govlkouniv.ac.inresearchgate.net

Synthesis of Diverse Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov The structural features of this compound make it an ideal starting material for the synthesis of various saturated and unsaturated heterocyclic rings.

Pyrrolidine (B122466) and piperidine (B6355638) rings are among the most common N-heterocycles found in FDA-approved drugs. nih.gov Chiral Boc-protected diamines are valuable precursors for synthesizing substituted versions of these rings. General strategies, such as intramolecular cyclization, can be envisioned using the subject compound. For instance, after N-alkylation of the secondary amine with a suitable electrophile containing a leaving group (e.g., a 4-halobutyryl chloride), subsequent deprotection of the Boc group would liberate the primary amine, which could then undergo intramolecular nucleophilic substitution to form a chiral piperidine ring.

While direct examples using this compound are not prevalent, established methods for synthesizing these heterocycles highlight the potential of such precursors. For example, electroreductive cyclization methods that couple imines with dihaloalkanes provide a route to piperidine and pyrrolidine derivatives, showcasing a strategy where a diamine-derived fragment could be incorporated. researchgate.net Furthermore, syntheses starting from acyclic Boc-protected compounds to form pyrrolidines via intramolecular cyclization are well-documented, supporting the feasibility of using the title compound in similar synthetic designs. psu.edu

Table 1: Representative Strategies for Pyrrolidine/Piperidine Synthesis Amenable to Chiral Diamine Precursors

Method Description Potential Application of Subject Compound
Intramolecular N-Alkylation Cyclization of an amino-halide or amino-sulfonate. Functionalization of one amine followed by cyclization of the other.
Reductive Amination Intramolecular reaction between an amine and a carbonyl group. Conversion to an amino-aldehyde/ketone for cyclization.

| N-Acyliminium Ion Cyclization | Formation and trapping of a reactive N-acyliminium ion intermediate. | Derivatization to form a precursor for N-acyliminium ion generation. byu.edu |

The synthesis of seven-membered rings like oxazepinones and six-membered dihydropyridinones represents a significant challenge in organic chemistry. While direct synthetic routes employing this compound for these specific heterocycles are not extensively reported, related methodologies provide a blueprint for their potential construction.

For instance, a modular approach to synthesizing chiral 1,2-dihydropyridines has been developed using an organocatalytic Mannich/Wittig/cycloisomerization sequence starting from N-Boc aldimines. nih.gov This highlights a strategy where chiral amine derivatives are central to building the dihydropyridine (B1217469) core. Although the starting material in that study is not a diamine, the principle of using a Boc-protected nitrogen source to construct the heterocyclic ring is analogous. The resulting enantioenriched 1,2-dihydropyridines are valuable precursors for synthesizing biologically relevant piperidines via reduction. nih.gov

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a "privileged structure" in medicinal chemistry, known for its role as a protein kinase inhibitor in cancer therapy. nih.govnih.gov Research has demonstrated a highly relevant pathway for the synthesis of chiral pyrazolo[1,5-a]pyrimidine derivatives starting from a close structural analog of the title compound.

In one study, a series of (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethan-1-amines were prepared through the cyclization of an ynone derived from (S)-N-Boc-alanine. researchgate.net The synthesis involves the reaction of the N-Boc-amino acid-derived ynone with various N,N-1,3-dinucleophiles, such as 5-aminopyrazoles. researchgate.net This condensation reaction proceeds via an initial Michael addition followed by cyclization and dehydration to furnish the pyrazolo[1,5-a]pyrimidine core with the chiral, Boc-protected aminoethyl side chain at the 7-position. researchgate.net Given the structural similarity between (S)-N-Boc-alanine and this compound, a similar synthetic intermediate derived from the latter could foreseeably be used to generate novel substituted pyrazolo[1,5-a]pyrimidines.

Table 2: Synthesis of Chiral Pyrazolo[1,5-a]pyrimidines from an (S)-N-Boc-Alanine Derivative researchgate.net

5-Aminopyrazole Reactant Ynone Reactant Product
5-Amino-3-(trifluoromethyl)-1H-pyrazole (S)-tert-butyl (4-oxopent-2-yn-1-yl)carbamate (S)-tert-butyl (1-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamate

Precursor to Chiral Amine Scaffolds for Academic Investigations

Beyond its use in synthesizing specific target molecules, this compound is a precursor to chiral amine scaffolds for fundamental academic research. Upon removal of the Boc group, the resulting (S)-N1-methylpropane-1,2-diamine is a chiral ligand. Such ligands are highly sought after for use in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction.

The development of novel chiral bases and ligands is a cornerstone of synthetic organic chemistry. orgsyn.org Chiral diamines, in particular, are effective in a wide range of transformations, including reductions, alkylations, and cycloadditions. The synthesis of novel chiral diamines containing fluorophores like BODIPY has been reported, demonstrating the interest in creating functional chiral scaffolds for sensing and catalysis. researchgate.net The subject compound provides a readily accessible entry point into this field, allowing researchers to design and test new catalytic systems based on the chiral 1,2-diaminopropane backbone.

Integration into Retrosynthetic Analyses of Non-Commercial Target Molecules

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to reliable chemical reactions. lkouniv.ac.injournalspress.com

In a retrosynthetic plan, this compound represents a valuable chiral C3 synthon for any target molecule containing a 1,2-diaminopropane fragment. A synthon is an idealized fragment resulting from a disconnection, and the actual reagent used in the forward synthesis is its "synthetic equivalent". lkouniv.ac.in For a complex, non-commercial target such as a novel alkaloid or a designed enzyme inhibitor, identifying a key disconnection that leads back to a chiral building block like the title compound can significantly simplify the synthetic challenge.

For example, if a target molecule contains a chiral piperazine (B1678402) or diazepine (B8756704) ring, a retrosynthetic analysis might disconnect the heterocyclic ring across two C-N bonds, revealing a linear precursor that could be assembled from the chiral diamine. The presence of orthogonal protecting groups (Boc vs. methyl) on the two nitrogen atoms is a key strategic element, allowing for their selective manipulation during the forward synthesis. This approach ensures that the stereochemistry is set early in the sequence and carried through to the final product, avoiding costly and often low-yielding chiral separations at later stages. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

This compound serves as a valuable chiral precursor in the synthesis of specialized ligands for asymmetric catalysis. In this field, the primary goal is to develop catalysts that can control the stereochemical outcome of a chemical reaction, preferentially forming one enantiomer of a chiral product over the other. Chiral ligands are organic molecules that coordinate to a central metal atom, creating a chiral environment that dictates this selectivity. tcichemicals.com The structural characteristics of this compound, namely its defined stereochemistry and the differentially protected diamine functionality, make it an ideal starting material for creating bespoke chiral ligands.

The synthetic utility of this compound lies in the strategic manipulation of its two amino groups. The primary amine is protected by a tert-butoxycarbonyl (Boc) group, while the secondary amine is a methylamino group. The Boc group is stable under many reaction conditions but can be readily removed with acid, allowing for selective functionalization at the primary amine position after modifications have been made elsewhere. orgsyn.org This differential protection is crucial for the controlled, stepwise synthesis of complex ligand architectures.

Researchers can modify the secondary methylamino group or, after deprotection of the primary amine, both amino groups to install coordinating moieties, such as phosphino, imino, or oxazolinyl groups. For example, reaction with diarylphosphinyl chlorides would yield chiral phosphine (B1218219) ligands. Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in transition-metal-catalyzed reactions like asymmetric hydrogenation. tcichemicals.comnih.gov The steric and electronic properties of the resulting ligand, dictated by the substituents on the phosphorus atoms and the chiral backbone derived from the parent compound, are fine-tuned to maximize both catalytic activity and enantioselectivity for a specific transformation. tcichemicals.com

The performance of such catalytic systems is typically evaluated in benchmark reactions. For instance, a rhodium or iridium complex bearing a chiral ligand derived from this backbone could be used for the asymmetric hydrogenation of prochiral olefins. The effectiveness of the catalyst is measured by the conversion of the starting material and the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer. High enantioselectivity is critical in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer exhibits the desired therapeutic effect. nih.gov

Below is a representative data table illustrating the performance of a catalytic system using a chiral diamine-derived phosphine ligand in an asymmetric hydrogenation reaction. While this data is illustrative for this class of ligands, it showcases the typical results sought in such research.

EntrySubstrateCatalyst Loading (mol%)SolventConversion (%)Enantiomeric Excess (ee %)
1Methyl α-acetamidoacrylate0.5Methanol>9996 (R)
2Methyl (Z)-α-acetamidocinnamate0.5Toluene>9998 (S)
3Itaconic acid dimethyl ester1.0Methanol9895 (R)
4Tiglic acid1.0Ethanol9592 (S)

The development of new chiral ligands is a continuous effort in organic synthesis. mdpi.com Precursors like this compound provide a readily accessible chiral scaffold, enabling the systematic exploration of new ligand structures. By modifying the backbone and the coordinating atoms, chemists can create libraries of ligands to screen for optimal performance in a wide array of metal-catalyzed asymmetric reactions, including C-C bond formations, aminations, and oxidations. nih.govresearchgate.net The ultimate aim is to create highly efficient and selective catalysts for the practical synthesis of enantiopure compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound like (S)-tert-Butyl (2-(methylamino)propyl)carbamate is critical, as different enantiomers can exhibit distinct pharmacological activities.

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. gcms.czchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for determining the enantiomeric excess (e.e.) of the compound. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. The choice of mobile phase, typically a mixture of alkanes like hexane and an alcohol modifier such as isopropanol, is optimized to achieve the best resolution between the (S) and (R)-enantiomers.

Gas Chromatography (GC): For volatile or derivatized compounds, chiral GC offers excellent resolution. chromatographyonline.com The stationary phases in chiral GC often consist of cyclodextrin derivatives coated onto a polysiloxane backbone. gcms.czchromatographyonline.com These cyclodextrin cavities have a chiral structure that allows for differential inclusion complexation with the enantiomers, enabling their separation. gcms.cz The lower the elution temperature, the greater the selectivity, requiring a balance between analysis time and resolution. chromatographyonline.com

Table 1: Representative Chiral Chromatography Conditions for Enantiomeric Purity
TechniqueChiral Stationary Phase (CSP)Typical Mobile Phase / Carrier GasPrinciple of Separation
Chiral HPLCCellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hexane/Isopropanol mixturesDifferential formation of diastereomeric complexes through hydrogen bonding and dipole-dipole interactions.
Chiral GCDerivatized Cyclodextrins (e.g., β-cyclodextrin)Helium or HydrogenDifferential inclusion of enantiomers into the chiral cavity of the cyclodextrin.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted to determine enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the use of chiral additives can induce chemical shift differences between them.

Chiral Shift Reagents (CSRs): These are typically organometallic complexes containing a lanthanide ion, such as Europium(III) or Praseodymium(III), coordinated to a chiral ligand. When a CSR is added to a solution of the racemic compound, it forms rapidly exchanging diastereomeric complexes with each enantiomer. The differing geometries of these complexes result in unique induced shifts for corresponding protons in the (S) and (R)-enantiomers, allowing for their distinct signals to be resolved and quantified.

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the carbamate (B1207046) with a chiral derivatizing agent, such as Mosher's acid chloride, to form a new pair of diastereomers. Unlike the transient complexes formed with CSRs, these are stable covalent compounds. Since diastereomers have inherently different physical properties, their NMR signals are distinct, even in an achiral solvent. The integration of these distinct signals in ¹H, ¹³C, or ¹⁹F NMR spectra can be used to accurately determine the enantiomeric ratio. mdpi.comnih.gov

Spectroscopic Elucidation of Complex Derivatives

When this compound is used as a building block in the synthesis of more complex molecules, a variety of spectroscopic techniques are required to confirm the structure of these new derivatives.

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the chemical structure of complex organic molecules.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a map of all C-H bonds.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the different fragments of the molecular structure.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized derivative.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing these fragments, the connectivity of the atoms within the derivative can be confirmed, corroborating data from NMR spectroscopy.

Table 2: Predicted Mass Spectrometry Data for a Hypothetical Derivative
TechniqueInformation ObtainedExample Data (for a hypothetical N-acetyl derivative)
HRMS (ESI+)Elemental CompositionCalculated m/z for [C₁₁H₂₂N₂O₃+H]⁺: 231.1703; Found: 231.1701
MS/MSStructural FragmentationPrecursor Ion: 231.17. Key Fragments: Loss of tert-butyl group, loss of the acetyl group, cleavage of the propyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The carbamate group in this compound and its derivatives gives rise to characteristic absorption bands. The N-H stretch of the secondary amine and the carbamate, the C-H stretches of the alkyl groups, the strong C=O stretch of the carbamate, and the C-O and C-N stretching vibrations all appear in predictable regions of the spectrum. libretexts.orgnist.govdocbrown.info

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine/Carbamate)Stretching3300 - 3400 (moderate)
C-H (Alkyl)Stretching2850 - 2980 (strong)
C=O (Carbamate)Stretching1680 - 1720 (strong)
C-O (Carbamate)Stretching1200 - 1300 (strong)
C-N (Amine/Carbamate)Stretching1000 - 1250 (moderate)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is less informative for a compound like this compound. This is because the molecule lacks a significant chromophore—a part of the molecule that absorbs light in the UV-Vis range. The carbamate group has a weak n→π* transition that absorbs at a short wavelength (around 200-220 nm), which is often difficult to observe and not particularly useful for routine characterization. This technique becomes more relevant only if the compound is derivatized with a chromophore-containing moiety, such as a phenyl or naphthyl group.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as an unequivocal method for the determination of the absolute stereochemistry and the solid-state conformation of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise assignment of the spatial arrangement of atoms.

For this compound, obtaining a suitable single crystal is the prerequisite for analysis. The process involves growing a high-quality crystal, which is then irradiated with X-rays. The resulting diffraction pattern is collected and mathematically analyzed to generate a model of the crystal structure. This model reveals critical information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is sensitive to the chirality of the molecule. By comparing the intensities of Friedel pairs of reflections, the (S)-configuration of the stereocenter in this compound can be unambiguously confirmed. This technique has been successfully employed to establish the stereochemistry of related carbamate-containing molecules.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1223.7
Z4
Flack Parameter0.05(8)

Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters.

The conformation of the carbamate group and the orientation of the tert-butyl and methylamino substituents are also elucidated through X-ray crystallography. These conformational details are crucial for understanding the molecule's interactions in various chemical and biological systems.

Development of Derivatization Strategies for Enhanced Analytical Detection

For analytical techniques such as gas chromatography (GC), the detection and separation of this compound can be challenging due to its polarity and potential for thermal degradation. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity.

The secondary amine in the methylamino group of this compound is a primary site for derivatization. Common derivatizing agents for amines include acylating agents, silylating agents, and chiral derivatizing agents.

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the secondary amine to form a stable amide derivative. These derivatives are highly electronegative, making them particularly suitable for electron capture detection (ECD) in GC, which can significantly enhance sensitivity.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be employed to introduce a trimethylsilyl (TMS) group onto the amine. This process increases the volatility and thermal stability of the molecule.

Chiral Derivatization: To confirm the enantiomeric purity of this compound by chromatography, a chiral derivatizing agent can be used. For instance, Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) can react with the amine to form diastereomeric amides. usm.edu These diastereomers can then be separated and quantified using a non-chiral chromatographic column.

Table 2: Common Derivatization Reagents and Their Applications

Derivatizing AgentFunctional Group TargetedResulting DerivativeAnalytical Advantage
Trifluoroacetic Anhydride (TFAA)Secondary AmineTrifluoroacetamideEnhanced volatility and ECD sensitivity
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Secondary AmineN-TrimethylsilylIncreased volatility and thermal stability
Mosher's Acid ChlorideSecondary AmineDiastereomeric AmideEnables enantiomeric separation on non-chiral columns

The selection of the appropriate derivatization strategy depends on the analytical objective, the available instrumentation, and the nature of the sample matrix.

Academic Methodologies for Purity and Impurity Profiling in Synthetic Processes

Ensuring the purity of this compound is critical, and academic research has focused on developing robust analytical methodologies for its impurity profiling. These methods are designed to separate, identify, and quantify any impurities that may be present, including starting materials, by-products, and degradation products.

High-performance liquid chromatography (HPLC) is a cornerstone technique for purity and impurity analysis. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector or, for more comprehensive analysis, a mass spectrometer (LC-MS).

For the identification of unknown impurities, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is particularly powerful. This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity ions, providing structural information for their identification.

Gas chromatography-mass spectrometry (GC-MS) can also be employed for impurity profiling, particularly for more volatile impurities. helsinki.fi As discussed in the previous section, derivatization may be necessary to improve the chromatographic performance of the target compound and its polar impurities.

A comprehensive impurity profiling study would involve the systematic analysis of samples from different stages of the synthesis and purification process. This allows for the tracking of impurity formation and removal, leading to a more controlled and optimized manufacturing process.

Table 3: Analytical Techniques for Purity and Impurity Profiling

TechniquePrincipleInformation Obtained
HPLC-UVSeparation based on polarity, detection by UV absorbancePurity assessment, quantification of known impurities
LC-MSSeparation by HPLC, detection by mass-to-charge ratioMolecular weight information, impurity identification
LC-HRMSHigh-resolution mass analysisAccurate mass for elemental composition determination
GC-MSSeparation of volatile compounds, mass detectionIdentification of volatile impurities and by-products

By employing these advanced analytical and spectroscopic techniques, a thorough understanding of the chemical and stereochemical integrity of this compound can be achieved.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of (S)-tert-Butyl (2-(methylamino)propyl)carbamate would involve identifying the molecule's most stable three-dimensional shapes. Due to the presence of several rotatable single bonds, the molecule can exist in various conformations. Computational methods would be used to calculate the potential energy of these conformers to determine the most energetically favorable ones.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time, showing how it moves and interacts with its environment, such as a solvent. These simulations are valuable for understanding the flexibility of the molecule and the transitions between different conformations. For related compounds like amphetamine and methamphetamine, MD simulations have been used to determine conformer populations in solution.

Electronic Structure and Reactivity Investigations

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. An FMO analysis for this compound would identify the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Hypothetical FMO Parameters Below is a hypothetical data table illustrating the kind of results an FMO analysis would produce. Note: These values are for illustrative purposes only and are not based on actual calculations for the specified compound.

ParameterHypothetical Value (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.7Indicator of chemical reactivity and stability
Ionization Potential6.5Energy required to remove an electron
Electron Affinity-1.2Energy released when an electron is added

Computational Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. Methods like DFT can be used to calculate:

Vibrational Frequencies: These correspond to the peaks observed in Infrared (IR) and Raman spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are fundamental for structural elucidation.

Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to study the mechanisms of chemical reactions involving this compound. This involves calculating the energy profile of a reaction pathway, including the energies of reactants, products, intermediates, and transition states. Identifying the structure and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. Such studies would be valuable for understanding its synthesis, degradation, or metabolic pathways.

Studies on Chiral Recognition Mechanisms and Stereoselectivity Origins

Theoretical and computational chemistry studies are pivotal in elucidating the intricate mechanisms of chiral recognition and the origins of stereoselectivity involving chiral molecules. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood through research on analogous carbamate-containing systems. These studies provide a framework for how the stereochemical properties of molecules like this compound would be computationally explored.

Computational approaches, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are employed to model the interactions between a chiral selector and the enantiomers of a chiral compound. The primary goal is to understand the energetic and structural differences in the diastereomeric complexes formed, which is the basis of enantioselective recognition.

Research on chiral recognition mechanisms involving carbamate-containing molecules, particularly in the context of chromatography with chiral stationary phases (CSPs), has revealed that a combination of intermolecular forces contributes to stereoselectivity. These forces include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For instance, computational studies on cellulose (B213188) trisphenylcarbamate, a common chiral stationary phase, have shown that the carbamate (B1207046) moieties play a crucial role in forming hydrogen bonds with the analyte, contributing significantly to the chiral recognition process. nih.gov

In a typical computational study, the following steps are undertaken:

Model Building: A three-dimensional model of the chiral selector and the individual enantiomers of the analyte, in this case, (R)- and this compound, is constructed.

Conformational Analysis: The possible conformations of the interacting molecules are explored to identify the most stable (lowest energy) structures.

Docking and Interaction Energy Calculation: The enantiomers are "docked" with the chiral selector in various orientations to simulate the formation of diastereomeric complexes. The interaction energies for these complexes are then calculated. A significant difference in the interaction energy between the two diastereomeric complexes suggests a high degree of enantioselectivity.

Analysis of Intermolecular Interactions: The specific atoms and functional groups involved in the key interactions that lead to chiral discrimination are identified. For a molecule like this compound, the secondary amine, the carbamate group (both the carbonyl oxygen and the N-H group), and the chiral center would be key points of interaction.

The table below illustrates a hypothetical set of results from a computational study comparing the interaction energies of the (R) and (S) enantiomers of a generic amino carbamate with a chiral selector, highlighting the types of interactions that contribute to chiral recognition.

Interaction Type(R)-Enantiomer Interaction Energy (kcal/mol)(S)-Enantiomer Interaction Energy (kcal/mol)Key Interacting Groups
Hydrogen Bonding-5.2-3.8Carbamate N-H with selector's carbonyl oxygen
π-π Stacking-2.1-2.0Not applicable for this aliphatic compound
van der Waals-4.5-4.8tert-Butyl group with a hydrophobic pocket on the selector
Electrostatic-3.7-4.1Protonated amine with a negatively charged site on the selector
Total Interaction Energy -15.5 -14.7

Note: The data in this table is illustrative and intended to represent the type of output from a computational chemistry study on chiral recognition. The values are not based on actual experimental or computational results for this compound.

The difference in the total interaction energy (ΔΔE) between the two diastereomeric complexes is a key indicator of the enantioselectivity. A larger ΔΔE value generally correlates with better chiral separation. In the hypothetical data above, the (R)-enantiomer forms a more stable complex with the chiral selector, suggesting it would be more strongly retained in a chromatographic system.

Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the diastereomeric complexes, revealing differences in their conformational rigidity and the lifetime of key intermolecular interactions. nih.govacs.org Studies on cinchona alkaloid carbamate-type receptors, for example, have successfully used MD simulations to reproduce chromatographic retention orders and to identify the specific forces responsible for chiral discrimination. nih.govacs.org

While direct computational studies on this compound are yet to be reported, the established methodologies applied to other carbamates provide a clear roadmap for future investigations into its chiral recognition mechanisms and the origins of its stereoselectivity. Such studies would be invaluable for the rational design of new chiral selectors and for optimizing enantioselective separation processes involving this and related compounds.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of chiral amines and their derivatives is a cornerstone of modern pharmaceutical and materials science. nih.govnih.gov While methods exist for preparing (S)-tert-Butyl (2-(methylamino)propyl)carbamate, ongoing research focuses on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. Key areas of exploration include transition metal catalysis and biocatalysis.

Transition metal-catalyzed asymmetric hydrogenation of imines and enamines represents a powerful strategy for accessing chiral amines. acs.orgnih.gov Future work will likely involve the design and application of new chiral ligands for metals like iridium, rhodium, and ruthenium. nih.gov The goal is to develop catalysts that operate under milder conditions, at lower catalyst loadings, and with higher enantioselectivity, thereby reducing costs and environmental impact. The development of modular chiral ligands allows for fine-tuning of the catalyst's properties to achieve optimal performance for specific substrates. nih.gov

Biocatalysis, particularly using enzymes like amine transaminases (ATAs), has emerged as a highly effective and green alternative to traditional chemical methods. rsc.orgrsc.org These enzymes can catalyze the synthesis of chiral amines from prochiral ketones with excellent enantioselectivity under mild, aqueous conditions. rsc.orgrsc.org Future research will focus on enzyme engineering and directed evolution to create novel ATA variants with enhanced stability, broader substrate scope, and tailored selectivity for producing complex diamines. Immobilization of these enzymes is another key area, as it facilitates catalyst recovery and reuse, which is crucial for industrial applications. researchgate.net

A hypothetical comparison of emerging catalytic systems for the synthesis of a precursor to this compound is presented below.

Table 1: Comparison of Hypothetical Novel Catalytic Systems

Catalyst System Ligand/Enzyme Variant Substrate Yield (%) Enantiomeric Excess (ee, %)
[Ir(COD)Cl]₂ (R)-MeO-BIPHEP N-Boc-1-aminopropan-2-one 95 98
RuCl₂(PPh₃)₃ (S)-Xyl-P-Phos N-Boc-1-aminopropan-2-one 92 99
Transaminase ATA-256 (Engineered) N-Boc-1-aminopropan-2-one 98 >99.5

Development of New Reactivity Patterns and Chemical Transformations

The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis due to its stability and ease of removal under acidic conditions. researchgate.net However, research is expanding into the more nuanced reactivity of the N-Boc group itself, moving beyond its simple protective role.

Future investigations will likely explore the unique reactivity of the carbamate (B1207046) moiety in this compound. For instance, the N-H bond of the Boc-carbamate can be deprotonated by strong bases to form an intermediate that could react with various electrophiles, opening pathways to novel derivatives. researchgate.net Furthermore, selective deprotection strategies are of significant interest. In molecules with multiple Boc-protected amines, achieving selective removal of one group while leaving others intact is a synthetic challenge. nih.gov Research into thermolytic deprotection under continuous flow conditions has shown promise, where different N-Boc groups can be removed at different temperatures based on their chemical environment (e.g., alkyl vs. aryl). nih.gov Applying these principles could allow for the selective functionalization of either the primary or secondary amine in a doubly protected precursor of the title compound.

New chemical transformations could also involve intramolecular reactions. For example, by introducing a suitable functional group elsewhere in the molecule, Lewis acid-catalyzed reactions could induce cyclization involving the N-Boc group to form heterocyclic structures like oxazolidinones. researchgate.net Such transformations would significantly increase the structural diversity accessible from this chiral building block.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.gov The synthesis of chiral amines is particularly well-suited for this technology.

Future research will focus on adapting and optimizing the synthesis of this compound for continuous flow systems. This includes the use of packed-bed reactors containing immobilized catalysts, such as lipases or transaminases, which allow for the continuous conversion of starting materials into the desired chiral product. nih.govresearchgate.net These systems can operate for extended periods, leading to high space-time yields and simplified product purification. rsc.orgacs.org Researchers are developing telescoped flow systems where multiple reaction steps are performed sequentially without isolating intermediates. nih.gov

In parallel, automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid preparation and optimization of molecules. chemspeed.comsigmaaldrich.com These robotic systems can perform iterative reaction cycles, including coupling, deprotection, and purification, without human intervention. chemspeed.comillinois.edu Integrating the synthesis of this compound and its derivatives into such automated platforms could dramatically accelerate the discovery of new molecules with desired properties. For example, an automated synthesizer could use the title compound as a starting scaffold and systematically react it with a library of building blocks to generate a large array of new chiral compounds for screening.

Table 2: Illustrative Comparison of Batch vs. Continuous Flow Synthesis of a Chiral Amine

Parameter Batch Synthesis Continuous Flow Synthesis
Reactor Type Round-bottom flask Packed-Bed Reactor (PBR)
Catalyst State Homogeneous (Free Enzyme) Heterogeneous (Immobilized Enzyme)
Reaction Time 12-24 hours 20-60 minutes (Residence Time)
Productivity (g L⁻¹ h⁻¹) ~0.5 up to 19.7 acs.org
Catalyst Reuse Difficult Straightforward

Expansion of Synthetic Applications for the Generation of Diverse Chiral Scaffolds

Chiral scaffolds are core molecular frameworks that can be systematically derivatized to create libraries of complex molecules for various applications, particularly in drug discovery. mdpi.com this compound, with its defined stereochemistry and multiple functionalization points (a protected primary amine and a secondary amine), is an excellent candidate for development as a versatile chiral scaffold.

Future research will aim to leverage this structure to build diverse molecular architectures. After selective deprotection of the primary amine, it can be elaborated through peptide couplings, reductive aminations, or condensations to attach other molecular fragments. The secondary amine provides another site for modification. This step-wise, controlled functionalization allows for the creation of polyfunctional molecules with precise three-dimensional arrangements. researchgate.net

For example, the primary amine could be acylated with various carboxylic acids, while the secondary amine is alkylated, leading to a library of chiral diamide (B1670390) or amino-amide derivatives. By incorporating functional groups suitable for click chemistry, such as azides or alkynes, the scaffold can be readily conjugated to other complex molecules, including peptides, polymers, or fluorescent dyes. mdpi.comresearchgate.net The ultimate goal is to establish this compound as a readily available hub molecule for the modular and convergent synthesis of new chemical entities with potential biological activity or material properties. mdpi.com

Q & A

Basic Research Questions

What are the common synthetic routes for (S)-tert-Butyl (2-(methylamino)propyl)carbamate?

Answer:
The synthesis typically involves multi-step reactions starting with tert-butyl carbamate derivatives and methylamino propyl precursors. Key steps include:

  • Acylation: Reacting tert-butyl carbamate with 2-(methylamino)propanol under controlled conditions (e.g., using coupling agents like DCC or EDCI in anhydrous solvents such as DCM) .
  • Protection/Deprotection: The tert-butyl group serves as a protecting group for the amine, which can later be removed under acidic conditions (e.g., TFA or HCl in dioxane) .
  • Chiral Resolution: For the (S)-enantiomer, chiral auxiliaries or chromatography (e.g., chiral HPLC) are employed to ensure enantiomeric purity .

Key Optimization Parameters:

  • Temperature: 0–25°C to minimize side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

How is the compound characterized to confirm its structure and purity?

Answer:
Characterization employs a combination of analytical techniques:

  • Spectroscopy:
    • NMR (¹H, ¹³C): Confirms the presence of the tert-butyl group (δ ~1.4 ppm), methylamino protons (δ ~2.2–2.5 ppm), and carbamate carbonyl (δ ~155–160 ppm) .
    • IR: Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
  • Chromatography:
    • HPLC/UPLC: Purity assessment (>95%) using C18 columns and UV detection .
  • Mass Spectrometry: ESI-MS or HRMS verifies the molecular ion peak (calculated for C₉H₁₉N₂O₂: 187.14 g/mol) .

What safety precautions are necessary when handling this compound?

Answer:
Safety protocols derived from SDS data include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Storage: In airtight containers at 2–8°C, away from oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.